1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one
Overview
Description
1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidin-2-one core, substituted with a 4-fluorophenyl group and an oxan-4-ylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidin-2-one core, followed by the introduction of the 4-fluorophenyl group through electrophilic aromatic substitution. The oxan-4-ylamino group is then attached via nucleophilic substitution, utilizing appropriate reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)ethylamine: Shares the 4-fluorophenyl group but lacks the pyrrolidin-2-one core and oxan-4-ylamino group.
4-Fluorophenylpyrrolidin-2-one: Contains the pyrrolidin-2-one core and 4-fluorophenyl group but does not have the oxan-4-ylamino group.
Uniqueness
1-[2-(4-Fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one stands out due to its combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-(oxan-4-ylamino)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c18-14-3-1-13(2-4-14)5-8-20-12-16(11-17(20)21)19-15-6-9-22-10-7-15/h1-4,15-16,19H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKNPDNUCXMULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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